Untapped Scaffold Potential in Antibacterial SAR: Only Triazolo[4,3-a]pyrazines with Piperazine Substituents Show Activity
In a 2023 study of triazolo[4,3-a]pyrazine derivatives, only compounds bearing a piperazine moiety at the 8-position displayed measurable antibacterial activity against S. aureus and E. coli. The most active compound (2e) achieved MIC values of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli), comparable to ampicillin. Compounds lacking the piperazine were inactive. This class-level inference indicates that the piperazine substitution is essential for activity, positioning ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate as a privileged intermediate for further elaboration [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly tested; inferred to be a synthetic precursor to active species. |
| Comparator Or Baseline | Compound 2e (a triazolo[4,3-a]pyrazine with a substituted piperazine): MIC 32 µg/mL (S. aureus), 16 µg/mL (E. coli). Compounds without piperazine: inactive. |
| Quantified Difference | Qualitative: presence of piperazine correlates with activity. |
| Conditions | Microbroth dilution assay, S. aureus and E. coli strains. |
Why This Matters
Procurement of this ethyl carbamate-protected piperazine analog provides a direct entry point to the active scaffold, avoiding de novo synthesis of the piperazine-triazolo[4,3-a]pyrazine core.
- [1] Molecules 2023, 28(23), 7876; 'Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives'; https://doi.org/10.3390/molecules28237876 View Source
